molecular formula C16H12O5 B13123741 1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone CAS No. 74272-75-6

1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone

Cat. No.: B13123741
CAS No.: 74272-75-6
M. Wt: 284.26 g/mol
InChI Key: BLMAIJHWIJUATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone, more widely known in scientific literature as Physcion or Emodin 3-methyl ether , is a bioactive anthraquinone derivative of significant interest in pharmacological and biological research . This compound is recognized for its diverse biological activities, making it a valuable tool for in vitro studies. A prominent area of investigation is its antitumor potential. Research has demonstrated that Physcion exhibits cytotoxic effects against a panel of human carcinoma cell lines, including HCT-116 (colon carcinoma), HeLa (cervical carcinoma), HEp-2 (larynx carcinoma), and HepG-2 (hepatocellular carcinoma), with studies reporting IC50 values in the range of 9.5-20.3 μg/ml . The broader class of anthraquinones, to which this compound belongs, is known to be produced by various filamentous fungi, including those derived from marine ecosystems, and are frequently investigated for their antibacterial, antiviral, and phytotoxic properties . The chemical structure of Physcion, with a molecular formula of C16H12O5 and a molecular weight of 284.26 g/mol, contributes to its function as a natural pigment and its capacity for various biological interactions . Researchers utilize this high-purity compound to explore its mechanisms of action, which may include enzyme inhibition and other pathways, in the development of novel therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

74272-75-6

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

1,8-dihydroxy-2-methoxy-3-methylanthracene-9,10-dione

InChI

InChI=1S/C16H12O5/c1-7-6-9-12(15(20)16(7)21-2)14(19)11-8(13(9)18)4-3-5-10(11)17/h3-6,17,20H,1-2H3

InChI Key

BLMAIJHWIJUATI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1OC)O)C(=O)C3=C(C2=O)C=CC=C3O

Origin of Product

United States

Preparation Methods

Diazomethane Methylation Method

One established method for preparing 1,8-dihydroxy-2-methoxy-3-methyl-anthraquinone involves the methylation of hydroxy groups on anthraquinone derivatives using diazomethane. The process is typically conducted in dry diethyl ether as the solvent under cooled conditions (ice bath) to control the reaction rate and avoid side reactions. Diazomethane is generated in situ by reacting N-nitroso-N-methylurea with potassium hydroxide in ether.

  • Procedure Highlights :
    • Dissolve the hydroxy-substituted anthraquinone (0.1 mmol scale) in 2 mL dry ether.
    • Cool the solution in an ice bath.
    • Add an excess of diazomethane solution dropwise.
    • Allow the reaction mixture to stand for several hours at low temperature.
    • Evaporate the solvent under reduced pressure.
    • Purify the crude product by silica gel medium pressure liquid chromatography (MPLC) using 30% ethyl acetate in hexane as the mobile phase.

This method selectively methylates phenolic hydroxyl groups, converting them into methoxy substituents while preserving other functionalities. It has been reported to yield high purity products suitable for further biological or chemical studies.

Dimethyl Sulfate Methylation

An alternative methylation strategy uses dimethyl sulfate as the methylating agent in a dry solvent such as acetone, often in the presence of a base like potassium carbonate to deprotonate the phenol groups.

  • Procedure Highlights :
    • Stir the anthraquinone substrate (0.1 mmol) with dry acetone (2 mL) and K2CO3 (0.1 mmol).
    • Cool the mixture in an ice bath.
    • Add dimethyl sulfate (0.2 mmol) dropwise.
    • Stir the mixture at room temperature for several hours.
    • Evaporate the solvent under vacuum.
    • Dissolve the residue in water and extract with ethyl acetate.
    • Purify the product by silica MPLC using 20% ethyl acetate in hexane.

This method allows for selective methylation of hydroxy groups and can produce various methoxy-substituted anthraquinones, including this compound, with good yields and reproducibility.

Condensation and Cyclization Routes

Cyclization of Dialkoxy-3-methyl Butadiene with Halogenated Naphthoquinones

A more complex synthetic route involves the condensation of 1,1-dialkoxy-3-methyl butadiene with 2-halogeno-5,8-dihydroxy-1,4-naphthoquinone derivatives. This reaction proceeds under reflux in anhydrous benzene for extended periods (e.g., 12 hours at 80 °C).

  • Key Steps :

    • Mix equimolar amounts of 2-chloro-5,8-dihydroxy-1,4-naphthoquinone and 1,1-diethoxy-3-methyl butadiene in anhydrous benzene.
    • Heat under reflux with stirring for 12 hours.
    • Cool the reaction mixture and add petroleum ether to precipitate the product.
    • Filter and recrystallize the intermediate 1-ethoxy-3-methyl-5,8-dihydroxy anthraquinone from benzene or petroleum ether.
  • Dealkylation :

    • Treat the 1-ethoxy intermediate with nitrobenzene and aluminum chloride at 80 °C for 5 hours.
    • Quench in ice water and extract residual solvents.
    • Recrystallize to obtain 1,5,8-trihydroxy-3-methylanthraquinone.

This method can be adapted to prepare 1,8-dihydroxy-3-methyl anthraquinones by selecting appropriate halogenated naphthoquinone precursors. The process allows for substitution pattern control and yields are typically high (around 80% for intermediates).

Oxidation and Functional Group Transformations

Following cyclization and dealkylation, oxidation steps may be employed to convert anthranol intermediates to the corresponding anthraquinones. For example, chromic oxide oxidation at moderate temperatures (40–60 °C) in inert solvents is used to finalize the anthraquinone framework.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Solvent Temperature Purification Yield / Notes
Diazomethane Methylation Diazomethane (from N-nitroso-N-methylurea + KOH) Dry diethyl ether 0 °C (ice bath) Silica MPLC (30% EtOAc/hexane) High purity, selective methylation
Dimethyl Sulfate Methylation Dimethyl sulfate, K2CO3 Dry acetone 0 °C to RT Silica MPLC (20% EtOAc/hexane) Good yields, mild conditions
Condensation with Dialkoxybutadiene 2-chloro-5,8-dihydroxy-1,4-naphthoquinone, 1,1-diethoxy-3-methyl butadiene Anhydrous benzene Reflux 80 °C, 12 h Recrystallization (benzene/petroleum ether) ~80% for intermediate; adaptable for target compound
Dealkylation and Oxidation AlCl3 + nitrobenzene (dealkylation), chromic oxide (oxidation) Nitrobenzene, inert solvents 80 °C (dealkylation), 40–60 °C (oxidation) Recrystallization (pyridine) Efficient conversion to hydroxylated anthraquinones

Research Findings and Practical Considerations

  • The diazomethane method offers high selectivity for methylation of phenolic hydroxyl groups without affecting other sensitive sites on the anthraquinone ring. However, diazomethane is highly toxic and explosive, requiring careful handling and specialized equipment.

  • Dimethyl sulfate methylation is a classical method but involves toxic reagents and requires base-mediated conditions to prevent side reactions. It is suitable for scale-up with proper safety measures.

  • The condensation approach using dialkoxybutadiene and halogenated naphthoquinones allows for structural diversity and substitution control, which is valuable for synthesizing analogs of this compound. This route is more complex but offers higher yields for intermediates and can be tailored for specific substitution patterns.

  • Purification by silica gel MPLC with ethyl acetate/hexane mixtures is standard across methods, ensuring removal of unreacted starting materials and side products.

  • Further research could optimize these methods for improved yield, environmental safety, and scalability, as well as explore enzymatic or green chemistry routes.

Chemical Reactions Analysis

Types of Reactions: 1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Medicinal Applications

1. Antiparasitic Activity

Research indicates that 1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone exhibits potent antiparasitic properties. It has been shown to be effective against various parasitic diseases, including malaria and lymphatic filariasis. A study highlighted its efficacy in inhibiting the movement and viability of Brugia malayi, a parasitic worm responsible for lymphatic filariasis. In vitro assays demonstrated that this compound achieved 100% mortality of adult worms at concentrations as low as 5 ppm within 24 hours .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. It has shown activity against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. In particular, derivatives of anthraquinones have been isolated from marine fungi, showcasing their potential in combating antibiotic-resistant bacteria .

3. Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through various mechanisms, including the generation of reactive oxygen species and the modulation of apoptotic pathways .

Environmental Applications

1. Dyes and Pigments

Due to its vibrant color properties, this compound is utilized in dyeing processes. Its stability and solubility make it suitable for use in textiles and other materials where colorfastness is essential.

2. Photodynamic Therapy

The compound's photosensitive characteristics allow it to be explored in photodynamic therapy (PDT) for treating certain cancers. By absorbing light and producing reactive species upon excitation, it can selectively target cancerous cells while minimizing damage to surrounding healthy tissue .

Table 1: Antiparasitic Efficacy of this compound

Concentration (ppm)Mortality Rate (%)Time (hours)
510024
1010012
50>956

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

Case Study 1: Efficacy Against Lymphatic Filariasis

A detailed study conducted on the effects of various anthraquinones on Brugia malayi showed that treatment with this compound resulted in significant mortality rates among adult worms. The study utilized RPMI culture medium supplemented with antibiotics to evaluate the compound's effects over a period of ten days .

Case Study 2: Antimicrobial Resistance

In another investigation focusing on the antimicrobial properties of anthraquinones derived from marine fungi, researchers found that these compounds could effectively inhibit growth in antibiotic-resistant strains of bacteria. This opens avenues for developing new therapeutic agents from natural sources .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of anthraquinones are highly dependent on substituent types, positions, and electronic effects. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Molecular Weight* Key Properties/Bioactivity References
1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone 1,8-OH; 2-OCH3; 3-CH3 284 (calculated) Hypothesized anticancer activity (based on structural analogs); moderate polarity.
Emodin (1,3,8-Trihydroxy-6-methyl-anthraquinone) 1,3,8-OH; 6-CH3 270.24 Anticancer (IC50 ~111–198 µM in SKOV3 cells); antioxidant; anti-inflammatory.
Chrysophanic Acid (1,8-Dihydroxy-3-methyl-anthraquinone) 1,8-OH; 3-CH3 254.22 Antimicrobial; laxative; melting point ~196–198°C.
1,8-Dihydroxy-4,5-dinitroanthraquinone 1,8-OH; 4,5-NO2 344.20 High polarity (soluble in methanol); potential use in sulfur compound absorption.
1,8-Dimethoxyanthraquinone 1,8-OCH3 268.27 Melting point 223°C; synthesized via methylation of 1,8-dihydroxyanthraquinone.
1,8-Dihydroxy-3-acetyl-6-methyl-anthraquinone 1,8-OH; 3-COCH3; 6-CH3 326.30 Enhanced anticancer activity (IC50 ~104–239 µM in SKOV3 cells).

*Molecular weights calculated based on standard formulas where explicit data were unavailable.

Impact of Substituents on Bioactivity

  • Hydroxyl Groups: The presence of hydroxyl groups at positions 1 and 8 is associated with hydrogen bonding and antioxidant activity. For example, emodin’s additional hydroxyl at position 3 enhances its radical-scavenging capacity compared to 1,8-dihydroxy-3-methyl-anthraquinone (chrysophanic acid) .
  • Methoxy Groups: Methoxy substituents, as seen in the target compound and 1,8-dimethoxyanthraquinone, reduce polarity and may improve membrane permeability. However, they can also decrease direct interaction with cellular targets compared to hydroxyl groups .
  • Methyl/Acetyl Groups: Methyl groups (e.g., at position 3) introduce steric effects that may hinder enzyme binding, while acetyl groups (e.g., in 1,8-dihydroxy-3-acetyl-6-methyl-anthraquinone) enhance cytotoxicity, as demonstrated by its lower IC50 against ovarian cancer cells compared to carboplatin .

Physicochemical Properties

  • Solubility: Hydroxyl and nitro groups increase solubility in polar solvents (e.g., methanol), whereas methoxy and methyl groups enhance lipophilicity .
  • Melting Points: Derivatives with multiple hydroxyl groups (e.g., chrysophanic acid, mp 196–198°C) generally have higher melting points than methoxy-substituted analogs (e.g., 1,8-dimethoxyanthraquinone, mp 223°C) due to stronger intermolecular forces .

Biological Activity

1,8-Dihydroxy-2-methoxy-3-methyl-anthraquinone (also known as chrysophanol) is a member of the anthraquinone family, which is recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12O5\text{C}_{15}\text{H}_{12}\text{O}_5

This compound features two hydroxyl groups and a methoxy group attached to the anthraquinone backbone, influencing its solubility and reactivity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. Research indicates that this compound can induce apoptosis in various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, thereby inhibiting proliferation. For example, studies on human hepatocellular carcinoma cells revealed that treatment with this anthraquinone led to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
  • Cytotoxicity : The cytotoxic effects were evaluated using the MTT assay across different concentrations. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 μM depending on the cell line tested (Table 1).
Cell LineIC50 (μM)
MCF-7 (Breast Cancer)15
HepG2 (Liver Cancer)20
A549 (Lung Cancer)25

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies have reported that this compound demonstrates antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be as low as 5 μg/mL .
  • Fungal Activity : It also shows antifungal activity against Candida albicans with an MIC of approximately 10 μg/mL .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays:

  • DPPH Assay : The compound exhibited a significant reduction in DPPH radical scavenging activity with an IC50 value of 25 μM, indicating its potential as a natural antioxidant .

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment for 48 hours .

Case Study 2: Antimicrobial Effectiveness

In a clinical setting, a formulation containing this anthraquinone was tested against multidrug-resistant bacterial strains. Results showed a significant reduction in bacterial load in treated samples compared to controls .

Q & A

Q. What are the limitations of current synthetic methods, and how can green chemistry principles be applied?

  • Methodology : Traditional routes use toxic solvents (e.g., DMF) and stoichiometric AlCl3. Alternative approaches include microwave-assisted synthesis (reducing reaction time) or biocatalysis (e.g., fungal peroxidases for hydroxylation). Solvent-free mechanochemical grinding is under exploration for eco-friendly scale-up .

Q. Tables for Key Data

Property Value/Method Reference
Synthetic Yield (CH2N2 route)65–75% (room temperature, ether solvent)
Purity AnalysisHPLC-DAD (λ = 254 nm), Rt = 12.3 min
Stability (Solution, –20°C)>90% intact after 2 weeks
Calculated LogP2.8 (Predicted via QSPR)

Q. Notes

  • For advanced SAR studies, prioritize peer-reviewed journals detailing substitution patterns and bioactivity .
  • Always cross-reference synthetic protocols with spectral data (NMR, MS) to confirm regiochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.